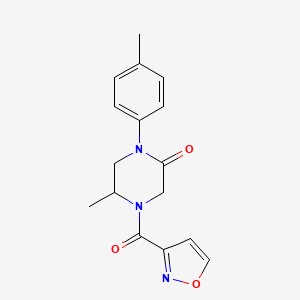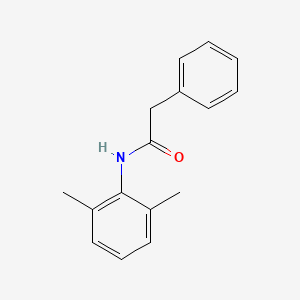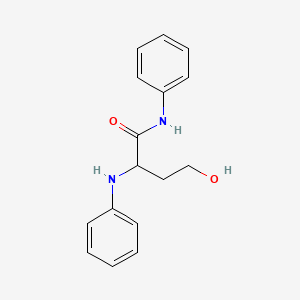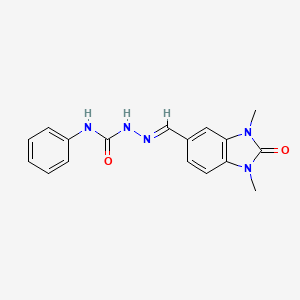phosphinic acid](/img/structure/B5533944.png)
[(2-oxo-1-azepanyl)methyl](1-piperidinylmethyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to (2-oxo-1-azepanyl)methylphosphinic acid involves methods like the Pudovik addition followed by Barton deoxygenation and acidic hydrolysis to introduce acid groups, as seen in the synthesis of piperidin-4-ylphosphinic acid analogues (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1998). This approach is indicative of the complex strategies required to synthesize such multifaceted molecules.
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of functional groups, including phosphinic acids and piperidine rings, contributing to their biochemical activity. For instance, the study of piperidinomethylphosphinic acid revealed its zwitterionic nature in aqueous solutions, elucidating the strong acidity of the phosphinic groups and the low basicity of the nitrogen atoms (Lukeš, Bazakas, Hermann, & Vojtisek, 1992).
Chemical Reactions and Properties
Chemical reactions involving these compounds often lead to the formation of various bioactive molecules. For example, the synthesis of piperidinyl-3-phosphinic acids as bioisosteres for amino carboxylic acids, potent GABA-uptake inhibitors, demonstrates their potential in modifying biological activity through chemical modifications (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for understanding the behavior of these compounds in various environments. The zwitterionic nature and the resulting solubility in aqueous solutions, as seen in compounds like piperidinomethylphosphinic acid, influence their biological interactions and potential applications (Lukeš et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to various substrates or receptors, are integral to their function. The ability of these compounds to act as GABA-uptake inhibitors highlights their specific chemical interactions and potential utility in neurochemical modulation (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).
特性
IUPAC Name |
(2-oxoazepan-1-yl)methyl-(piperidin-1-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O3P/c16-13-7-3-1-6-10-15(13)12-19(17,18)11-14-8-4-2-5-9-14/h1-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZYLLVBVIBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CP(=O)(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Oxoazepan-1-yl)methyl](piperidin-1-ylmethyl)phosphinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)
![2-hydroxy-N'-[(6-methoxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B5533895.png)

![3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5533919.png)
![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5533933.png)
![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide](/img/structure/B5533959.png)


![2-cyclopentyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5533975.png)
![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)